2-Hydroxy-6-methylphenyl diphenylphosphinate
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Overview
Description
2-Hydroxy-6-methylphenyl diphenylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinate group attached to a phenyl ring, which is further substituted with a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methylphenyl diphenylphosphinate typically involves the reaction of diphenylphosphinic chloride with 2-hydroxy-6-methylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methylphenyl diphenylphosphinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphinate group can be reduced to form a phosphine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
2-Hydroxy-6-methylphenyl diphenylphosphinate has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylphenyl diphenylphosphinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phosphinate group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinic acid
- 2-Hydroxyphenyl diphenylphosphinate
- 6-Methylphenyl diphenylphosphinate
Uniqueness
2-Hydroxy-6-methylphenyl diphenylphosphinate is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
CAS No. |
62451-31-4 |
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Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-diphenylphosphoryloxy-3-methylphenol |
InChI |
InChI=1S/C19H17O3P/c1-15-9-8-14-18(20)19(15)22-23(21,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,20H,1H3 |
InChI Key |
BTXOLWQODXASHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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